Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group attached to the pyridine ring, along with a 3-oxopentan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can ensure the consistent quality of the product. Additionally, the optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-oxobutan-2-yl)pyridine-1(4H)-carboxylate
- Ethyl 4-(3-oxopropan-2-yl)pyridine-1(4H)-carboxylate
- Ethyl 4-(3-oxobutan-2-yl)pyridine-1(4H)-carboxylate
Uniqueness
Ethyl 4-(3-oxopentan-2-yl)pyridine-1(4H)-carboxylate is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. The presence of the 3-oxopentan-2-yl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89318-15-0 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 4-(3-oxopentan-2-yl)-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-4-12(15)10(3)11-6-8-14(9-7-11)13(16)17-5-2/h6-11H,4-5H2,1-3H3 |
InChI Key |
YCPVWGGATIPUOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C1C=CN(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.